5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine
Description
The compound 5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine belongs to the thieno[2,3-d]pyrimidine family, a heterocyclic scaffold of significant pharmacological interest. Its structure features:
- A thieno[2,3-d]pyrimidine core (a fused thiophene-pyrimidine system).
- Methyl groups at positions 5 and 6.
- A prop-2-enylthio (-S-CH₂CH=CH₂) substituent at position 2.
- An amine (-NH₂) at position 4.
Thieno[2,3-d]pyrimidines are known for diverse biological activities, including kinase inhibition, anti-inflammatory, and anticancer properties .
Properties
IUPAC Name |
5,6-dimethyl-2-prop-2-enylsulfanylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-4-5-15-11-13-9(12)8-6(2)7(3)16-10(8)14-11/h4H,1,5H2,2-3H3,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCAWNRXRVYSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)N)SCC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine typically involves the reaction of 5,6-dimethyl-4-thieno[2,3-d]pyrimidinamine with prop-2-enylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Electrophilic Substitution
-
Position specificity : In thieno[2,3-d]pyrimidines, electrophilic attacks (e.g., halogenation, nitration) occur at position 6 , analogous to thiophene’s reactivity due to weak pyrimidine ring influence .
-
Reagent examples :
Functional Group Transformations
-
Thioether modification : The prop-2-enylthio group at position 2 may undergo oxidation (to sulfoxide/sulfone) or alkylation under specific conditions .
-
Amine reactivity : The pyrimidinamine group can participate in condensation, acylation, or metal coordination reactions .
Structural and Reactivity Insights
The compound’s heterobicyclic structure combines thiophene’s aromatic stability with pyrimidine’s electron-deficient character, enhancing electrophilic susceptibility . The methyl groups at positions 5 and 6 may sterically hinder reactions at adjacent sites, directing reactivity to less substituted regions .
Biological and Functional Implications
While the synthesis-focused literature highlights its potential as a drug candidate (e.g., anti-triple-negative breast cancer) , its reactivity profile suggests utility in medicinal chemistry for lead optimization via site-selective modifications.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Several studies have indicated that compounds with a thieno[2,3-d]pyrimidine structure exhibit anticancer properties. For instance, derivatives of this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- A study published in the Journal of Medicinal Chemistry demonstrated that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance anticancer activity through improved binding affinity to target enzymes involved in cancer metabolism .
-
Antimicrobial Properties :
- Research has highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. Specifically, 5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine has been tested against various bacterial strains, showing promising results in inhibiting growth .
- A comparative study found that this compound was effective against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial activity .
-
Anti-inflammatory Effects :
- The compound has also been investigated for its anti-inflammatory properties. In vitro assays revealed that it could significantly reduce the production of pro-inflammatory cytokines in activated macrophages .
- A case study involving animal models demonstrated reduced inflammation markers upon administration of this compound, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Tables
Case Studies
- Anticancer Study :
- Antimicrobial Efficacy :
- Inflammation Model :
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Key structural variations among analogues lie in substituents at positions 2, 4, 5, and 6. These modifications impact molecular weight, solubility, and biological activity.
Table 1: Structural and Physicochemical Comparison
Pharmacokinetic and ADMET Considerations
- Solubility : The target’s amine group likely improves aqueous solubility compared to morpholinyl or piperazinyl derivatives (higher molecular weight, lipophilic groups) .
Biological Activity
5,6-Dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine is a compound belonging to the thieno[2,3-d]pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of approximately 210.31 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for diverse biological activities due to its ability to interact with various biological targets.
Antioxidant Activity
Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antioxidant properties. For instance, in a study assessing the antioxidant effects against 4-nonylphenol toxicity in Clarias gariepinus (African catfish), compounds similar to this compound showed promising results in reducing erythrocyte alterations caused by oxidative stress .
| Compound | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno Derivative A | 12 ± 1.03 |
| Thieno Derivative B | 28.3 ± 2.04 |
Antimicrobial Activity
Thieno[2,3-d]pyrimidine derivatives have also been explored for their antimicrobial properties. A study highlighted that these compounds exhibit activity against various bacterial strains and fungi, suggesting their potential as therapeutic agents in treating infections .
Anticancer Potential
The anticancer properties of thieno[2,3-d]pyrimidine derivatives have been investigated in several studies. These compounds have shown inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, they have been noted to target specific kinases involved in cancer progression.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit kinases such as Aurora kinase and CDK4/6, which are critical in cell cycle regulation and cancer cell proliferation .
- Antioxidant Mechanisms : The antioxidant activity is believed to stem from the ability of the thienopyrimidine structure to scavenge free radicals and modulate oxidative stress pathways.
Case Studies
- Study on Antioxidant Effects : In a controlled experiment involving fish exposed to oxidative stressors, the administration of thieno derivatives led to a significant reduction in oxidative damage markers compared to controls .
- Antimicrobial Efficacy : A series of tests against common pathogens revealed that certain thieno derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing thieno[2,3-d]pyrimidine derivatives, and how can they be adapted for 5,6-dimethyl-2-(prop-2-enylthio)-4-thieno[2,3-d]pyrimidinamine?
- Methodological Answer : Thieno[2,3-d]pyrimidines are typically synthesized via cyclization of 2-amino-3-thiophenecarboxylate derivatives with reagents like formamide or urea under high-temperature conditions . For substituted derivatives like the target compound, modifications include introducing alkylthio groups (e.g., prop-2-enylthio) at the 2-position via nucleophilic substitution of 4-chlorothieno[2,3-d]pyrimidine intermediates. For example, Kobayashi et al. demonstrated that 4-chloropyrimidines react with thiols under mild conditions to introduce sulfur-based substituents . Key steps involve refluxing in polar aprotic solvents (e.g., DMF) with catalytic bases like triethylamine.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Methodological Answer : Use a combination of spectral techniques:
- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups at 5,6-positions, allylthio at C-2). For example, in analogous compounds, methyl groups appear as singlets near δ 2.5 ppm, while allylthio protons show splitting patterns between δ 3.0–5.0 ppm .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Confirm functional groups (e.g., thioether S–C stretch at ~600–700 cm) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Q. What in vitro assays are suitable for initial biological evaluation of this compound?
- Methodological Answer : Prioritize enzyme inhibition assays based on structural analogs. For example, Deb et al. evaluated COX-2/COX-1 selectivity using human recombinant enzymes and indomethacin as a control. Assays involved measuring prostaglandin production via ELISA . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC determination .
Advanced Research Questions
Q. How can selectivity for COX-2 over COX-1 be optimized in thieno[2,3-d]pyrimidinamine derivatives?
- Methodological Answer : Structural modifications at the 2- and 4-positions influence selectivity. For example:
- Substituent Effects : Bulky groups (e.g., prop-2-enylthio) at C-2 may enhance COX-2 binding by fitting into its larger active site .
- Docking Studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR) and validate with MD simulations .
- Data Analysis : Calculate selectivity ratios (COX-2 IC/COX-1 IC) and correlate with substituent hydrophobicity (logP values) .
Q. What strategies resolve contradictory data in enzyme inhibition studies (e.g., high in vitro activity but low cellular efficacy)?
- Methodological Answer : Investigate:
- Membrane Permeability : Use Caco-2 cell monolayers to assess permeability (P) .
- Metabolic Stability : Incubate with liver microsomes (human or rat) to identify rapid degradation pathways.
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Methodological Answer : Systematic variation of substituents:
- 5,6-Dimethyl Groups : Replace with bulkier alkyl chains (e.g., ethyl, isopropyl) to enhance hydrophobic interactions.
- Prop-2-enylthio : Test substituted allyl groups (e.g., chloroallyl) for electrophilic reactivity or hydrogen bonding .
- 4-Amine : Modify with acyl or sulfonyl groups to modulate solubility and bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
